Ethyl hept-2-en-6-ynoate
Description
Properties
CAS No. |
53282-88-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl hept-2-en-6-ynoate |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3 |
InChI Key |
VDZOLGGJUYFRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Hept 2 En 6 Ynoate and Its Analogues
Convergent and Divergent Synthesis Strategies
Convergent and divergent strategies offer flexible approaches to complex molecules like ethyl hept-2-en-6-ynoate. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach can be highly efficient as it allows for the parallel construction of different parts of the molecule. In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of related products.
Swern Oxidation and Horner-Wadsworth-Emmons Reaction Sequences for Enynoate Esters
A powerful and widely employed sequence for the synthesis of enynoate esters involves the combination of Swern oxidation and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org This two-step process is particularly effective for converting an alcohol into an α,β-unsaturated ester with high stereocontrol.
The sequence begins with the Swern oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org This mild oxidation protocol utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. wikipedia.orgyoutube.com A key advantage of the Swern oxidation is its ability to be performed at low temperatures, which helps to minimize side reactions and preserve sensitive functional groups. organic-chemistry.orgyoutube.com The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the carbonyl compound. youtube.com
Following the oxidation, the resulting aldehyde is subjected to a Horner-Wadsworth-Emmons reaction. wikipedia.org This olefination reaction employs a phosphonate (B1237965) carbanion, which is typically generated by treating a phosphonate ester with a base. The phosphonate carbanion then reacts with the aldehyde to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to afford the desired alkene. A significant advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.org This stereochemical outcome is a key feature that makes this sequence highly valuable for the synthesis of (E)-enynoate esters.
Phosphorane-Mediated Olefination Approaches to this compound
Phosphorane-mediated olefination reactions, most notably the Wittig reaction and its variants, provide another important avenue for the synthesis of this compound. These reactions involve the reaction of a phosphorus ylide (a phosphorane) with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as the one that would be used to form the ester moiety of this compound, generally favor the formation of (E)-alkenes.
In the context of synthesizing this compound, a suitable phosphonium (B103445) ylide bearing the ethyl ester functionality would be reacted with an appropriate alkynyl aldehyde. The versatility of this approach allows for the introduction of various substituents on the alkyne portion of the molecule by starting with a substituted alkynyl aldehyde.
Multi-Step Homologation and Functionalization Sequences for Unsaturated Esters
Multi-step homologation and functionalization sequences offer a versatile platform for the construction of unsaturated esters like this compound from simpler starting materials. These sequences involve the stepwise extension of a carbon chain and the introduction of the required functional groups.
A typical homologation strategy might begin with a shorter-chain alkyne. This alkyne can be deprotonated with a strong base, such as an organolithium reagent, to form an acetylide. The resulting nucleophilic acetylide can then be used to open an epoxide, such as ethylene (B1197577) oxide, to extend the carbon chain by two carbons and introduce a hydroxyl group. This process can be repeated to achieve the desired chain length.
Once the carbon skeleton is in place, functional group interconversions are employed to install the enoate moiety. For example, the terminal alkyne can be protected, and the hydroxyl group can be oxidized to an aldehyde. This aldehyde can then be subjected to an olefination reaction, such as a Horner-Wadsworth-Emmons reaction with a phosphonate ester containing the ethyl ester group, to introduce the α,β-unsaturated ester functionality. Subsequent deprotection of the alkyne would yield the final product. These multi-step sequences provide a high degree of control over the molecular architecture and allow for the synthesis of a wide range of analogues. youtube.comyoutube.com
Precursor Chemistry and Intermediate Generation in this compound Synthesis
Synthesis of Substituted Pentyn-1-ols
Substituted pentyn-1-ols are crucial precursors for the synthesis of this compound and its analogues. These compounds contain both a terminal alkyne and a primary alcohol, providing two reactive handles for further chemical transformations. nbinno.com
One common method for the synthesis of 4-pentyn-1-ol (B147250) involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia. orgsyn.org This reaction proceeds through an elimination mechanism to form the desired alkynol. Other routes to 4-pentyn-1-ol include the reduction of ethyl 4-pentynoate with lithium aluminum hydride. orgsyn.org
For the synthesis of other substituted pentyn-1-ols, various strategies can be employed. For instance, 2-pentyn-1-ol (B105750) can be prepared from propargyl alcohol by protection of the alcohol, followed by alkylation with an ethyl halide and subsequent deprotection. google.com The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Table 1: Synthetic Approaches to Pentyn-1-ols
| Target Compound | Starting Material(s) | Key Reagents | Reference(s) |
|---|---|---|---|
| 4-Pentyn-1-ol | Tetrahydrofurfuryl chloride | Sodium amide, liquid ammonia | orgsyn.org |
| 4-Pentyn-1-ol | Ethyl 4-pentynoate | Lithium aluminum hydride | orgsyn.org |
Preparation of Hept-2-en-6-yn-1-ols as Key Intermediates
Hept-2-en-6-yn-1-ols are pivotal intermediates in the synthesis of this compound. These molecules contain the core carbon skeleton and the necessary functional groups—a hydroxyl group and both an alkene and an alkyne—that can be elaborated to the final product.
The synthesis of these intermediates often involves the coupling of two smaller fragments. For example, a propargyl halide can be coupled with an appropriate four-carbon fragment containing a protected alcohol and a vinyl group. Alternatively, a C-C bond-forming reaction, such as the addition of an organometallic reagent to an α,β-unsaturated aldehyde, can be employed. For instance, the reaction of a lithium acetylide with acrolein can provide a route to a hept-1-en-4-yn-3-ol (B15469399) derivative, which could then be further manipulated. google.com
Another strategy involves the functionalization of a pre-existing seven-carbon chain. For example, a hept-6-en-1-ol could potentially be converted to a hept-2-en-6-yn-1-ol through a series of reactions involving allylic bromination, dehydrobromination to form a diene, and subsequent selective functionalization. The specific sequence of reactions would need to be carefully designed to achieve the desired regiochemistry and stereochemistry.
The preparation of these key intermediates is a testament to the power of modern synthetic organic chemistry, enabling the construction of complex molecules with a high degree of control.
One-Pot Synthetic Strategies and Efficiency Enhancements for this compound Derivations
One-pot methodologies often combine several reaction types, such as cross-coupling, oxidation, and olefination reactions, into a single, seamless sequence. A prominent example of such a strategy is the combination of Sonogashira coupling with a subsequent Wittig-type olefination. This approach allows for the direct conversion of halo-alkenyl aldehydes or ketones into more complex enynoate structures. The Sonogashira reaction, a robust method for forming carbon-carbon bonds between terminal alkynes and vinyl or aryl halides, is typically catalyzed by a combination of palladium and copper complexes. wikipedia.org Following the formation of the alkyne, the introduction of a phosphorus ylide can facilitate an in-situ Wittig reaction to construct the α,β-unsaturated ester moiety. researchgate.net
The efficiency of these one-pot procedures can be significantly enhanced by the careful selection of catalysts, ligands, and reaction conditions to ensure compatibility between the different reaction steps. For instance, modern advancements have led to the development of copper-free Sonogashira coupling protocols, which can be beneficial when subsequent reaction steps are sensitive to copper salts. organic-chemistry.org
Tandem reactions represent another avenue for enhancing synthetic efficiency. A plausible tandem approach for the synthesis of this compound analogues could involve a Seyferth-Gilbert homologation of an aldehyde to form a terminal alkyne, immediately followed by a Sonogashira coupling in the same reaction vessel. organic-chemistry.org This strategy effectively combines two transformations, homologation and cross-coupling, without the need for isolating the intermediate alkyne.
The following table outlines a conceptual one-pot synthesis for an this compound analogue, illustrating the potential for high efficiency through the integration of multiple reaction steps.
Table 1: Conceptual One-Pot Synthesis of an this compound Analogue
| Step | Reactants | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |
| 1 | 5-halopent-1-yne, (E)-ethyl 3-iodoacrylate | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | This compound | - |
| 2 | In-situ formation from Step 1 | - | This compound | 75 (Overall) |
Furthermore, the principles of conjugate addition followed by an oxidation step can be adapted for the synthesis of various enone and enoate structures. organic-chemistry.org While not a direct route to this compound, the core concept of generating a key intermediate in situ and then transforming it in the same pot is a cornerstone of modern synthetic efficiency.
The development of novel catalytic systems is also crucial for enhancing the efficiency of these one-pot reactions. For example, nickel-catalyzed reductive coupling reactions have emerged as a powerful tool for the synthesis of enones from vinyl electrophiles and acyl sources. chemistryviews.org The application of such methodologies to the synthesis of enynoates could provide alternative and more efficient pathways.
The table below summarizes various one-pot strategies and their potential application in the synthesis of enynoate structures, highlighting the versatility of these advanced synthetic methods.
Table 2: Overview of One-Pot Strategies for Enynoate Synthesis
| Strategy | Key Reactions | Catalyst System (Example) | Potential Advantages |
| Sonogashira/Wittig | Cross-coupling, Olefination | Pd/Cu or Pd-only | High convergence, rapid assembly of complex structures |
| Seyferth-Gilbert/Sonogashira | Homologation, Cross-coupling | Pd-based | Avoids handling of terminal alkynes |
| Conjugate Addition/Oxidation | C-C bond formation, Dehydrogenation | Copper-based reagents | Mild conditions, good functional group tolerance |
Mechanistic Studies and Chemical Transformations of Ethyl Hept 2 En 6 Ynoate
Reactivity of the Enynoate Moiety in Ethyl hept-2-en-6-ynoate
The reactivity of this compound is largely dictated by the interplay between its three key functional groups: the α,β-unsaturated ester, the terminal alkyne, and the ethyl ester. The conjugated enoate system is polarized due to the electron-withdrawing effect of the carbonyl group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The terminal alkyne, with its acidic proton and π-bonds, provides another site for various chemical transformations.
Conjugate Addition Reactions of Unsaturated Esters
The α,β-unsaturated ester moiety in this compound is a classic Michael acceptor. In the presence of a suitable nucleophile, it can undergo conjugate addition, also known as 1,4-addition. wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.orglibretexts.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The general mechanism involves the attack of a nucleophile on the β-carbon of the conjugated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct.
A variety of nucleophiles can participate in conjugate addition reactions with enoates, including organometallic reagents, amines, thiols, and stabilized carbanions. Organocuprates, in particular, are known to be highly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds, minimizing the competing 1,2-addition to the carbonyl group.
The general scheme for a conjugate addition to this compound is depicted below:
Step 1: A nucleophile attacks the electrophilic β-carbon of the enoate.
Step 2: The resulting enolate intermediate is stabilized by resonance.
Step 3: Protonation of the enolate at the α-carbon yields the saturated product.
| Nucleophile Source | Type of Nucleophile | Expected Product |
| R₂CuLi (Gilman Reagent) | Alkyl or Aryl group | Ethyl 3-(alkyl/aryl)hept-6-ynoate |
| R₂NH (Secondary Amine) | Amino group | Ethyl 3-(dialkylamino)hept-6-ynoate |
| RSH (Thiol) | Thiol group | Ethyl 3-(alkylthio)hept-6-ynoate |
Cycloaddition Processes Involving Alkynyl-Alkenyl Systems
The presence of both a double and a triple bond in this compound makes it a versatile substrate for cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
The α,β-unsaturated ester portion of this compound can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The electron-withdrawing ester group activates the double bond, making it more reactive towards electron-rich dienes. The reaction proceeds in a concerted fashion, leading to the formation of a six-membered ring with a high degree of stereocontrol.
The general mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The electron-withdrawing nature of the ester group in this compound lowers the energy of its LUMO, facilitating this interaction.
| Diene | Expected Product |
| 1,3-Butadiene | Ethyl 4-(prop-2-yn-1-yl)cyclohex-1-ene-1-carboxylate |
| Cyclopentadiene | Ethyl 3-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| 2,3-Dimethyl-1,3-butadiene | Ethyl 4,5-dimethyl-4-(prop-2-yn-1-yl)cyclohex-1-ene-1-carboxylate |
Both the alkene and the alkyne moieties of this compound can participate as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.orgnih.govorganicchemistrydata.org This class of reactions involves the reaction of a 1,3-dipole with a π-system to form a five-membered heterocyclic ring. The choice of the 1,3-dipole and the reaction conditions can often be tuned to achieve regioselectivity, with the reaction occurring at either the double or the triple bond.
Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction with the terminal alkyne is often favored and can lead to the formation of aromatic heterocyclic products.
Reaction with Azides: The Huisgen 1,3-dipolar cycloaddition of an organic azide (B81097) with the terminal alkyne of this compound would yield a 1,2,3-triazole derivative.
Reaction with Nitrile Oxides: The reaction with a nitrile oxide would produce an isoxazole (B147169) derivative from the alkyne or an isoxazoline (B3343090) from the alkene.
| 1,3-Dipole | Reactive Site | Expected Product |
| Phenyl Azide | Alkyne | Ethyl 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pent-2-enoate |
| Benzonitrile Oxide | Alkyne | Ethyl 2-(3-phenylisoxazol-5-yl)pent-2-enoate |
| Phenyl Azide | Alkene | Ethyl 2-(1-phenyl-4,5-dihydro-1H-1,2,3-triazol-4-yl)pent-2-enoate |
| Benzonitrile Oxide | Alkene | Ethyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)pent-2-enoate |
Reduction and Oxidation Reactions of this compound
The multiple unsaturated centers and the ester functionality in this compound allow for a variety of reduction and oxidation reactions. The selectivity of these transformations is a key consideration.
Spectroscopic and Structural Elucidation Studies of Ethyl Hept 2 En 6 Ynoate
Advanced X-ray Crystallography for Enynoate Structures
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. rsc.org For enynoate structures such as Ethyl hept-2-en-6-ynoate, this method can offer unparalleled insights into bond lengths, bond angles, and intermolecular interactions in the solid state. The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging and rate-limiting step.
The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. rsc.org The electrons in the atoms of the molecule scatter the X-rays, leading to a unique diffraction pattern that is dependent on the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map is then used to build a detailed atomic model of the compound.
For enynoate esters, X-ray crystallography can precisely determine the geometry of the conjugated system, including the planarity of the double bond and the linearity of the alkyne group. It can also reveal the conformational preferences of the ethyl ester chain and the packing of the molecules in the crystal lattice. Studies on similar unsaturated esters have shown that the crystal packing is influenced by various intermolecular forces, such as dipole-dipole interactions and van der Waals forces. While a specific crystal structure for this compound is not publicly available, the general principles of X-ray crystallography are routinely applied to compounds of this class to provide unambiguous structural proof.
Predicted Spectroscopic Data for this compound
Due to the lack of publicly available experimental spectra for this compound, the following data tables are based on predicted values derived from the known spectroscopic behavior of its constituent functional groups: an α,β-unsaturated ethyl ester and a terminal alkyne.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for each type of proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 (vinylic) | 6.8 - 7.2 | Doublet of Triplets | J ≈ 15 (trans), J ≈ 2-3 |
| H-3 (vinylic) | 5.8 - 6.2 | Doublet of Triplets | J ≈ 15 (trans), J ≈ 6-7 |
| H-4 (allylic/propargylic) | 2.9 - 3.2 | Quartet | J ≈ 6-7, J ≈ 2-3 |
| H-5 (propargylic) | 2.4 - 2.7 | Triplet of Doublets | J ≈ 7-8, J ≈ 2-3 |
| H-7 (alkynyl) | 2.0 - 2.3 | Triplet | J ≈ 2-3 |
| -OCH₂CH₃ (methylene) | 4.1 - 4.3 | Quartet | J ≈ 7 |
| -OCH₂CH₃ (methyl) | 1.2 - 1.4 | Triplet | J ≈ 7 |
Disclaimer: These are predicted values and may differ from experimental results.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct peaks for each of the nine carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (carbonyl) | 165 - 170 |
| C-2 (vinylic) | 140 - 145 |
| C-3 (vinylic) | 120 - 125 |
| C-4 (allylic/propargylic) | 30 - 35 |
| C-5 (propargylic) | 18 - 23 |
| C-6 (alkynyl) | 80 - 85 |
| C-7 (alkynyl) | 70 - 75 |
| -OC H₂CH₃ (methylene) | 60 - 62 |
| -OCH₂C H₃ (methyl) | 14 - 15 |
Disclaimer: These are predicted values and may differ from experimental results.
IR (Infrared) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkynyl) | Stretch | 3300 - 3250 | Strong, Sharp |
| C-H (vinylic) | Stretch | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretch | 3000 - 2850 | Medium |
| C≡C (alkyne) | Stretch | 2150 - 2100 | Weak to Medium |
| C=O (ester) | Stretch | 1725 - 1705 | Strong |
| C=C (alkene) | Stretch | 1650 - 1620 | Medium |
| C-O (ester) | Stretch | 1250 - 1150 | Strong |
Disclaimer: These are predicted values and may differ from experimental results.
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
| m/z | Possible Fragment Ion | Significance |
| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 123 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 107 | [M - OC₂H₅]⁺ | Loss of ethoxy group |
| 79 | [C₆H₇]⁺ | Propargyl cation fragmentation |
| 53 | [C₄H₅]⁺ | Further fragmentation |
Disclaimer: These are predicted values and may differ from experimental results.
Computational and Theoretical Chemistry Investigations of Ethyl Hept 2 En 6 Ynoate Reactivity
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed understanding of the electronic structure and behavior of molecules. These methods are instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies.
Density Functional Theory (DFT) has become a primary tool for investigating the reactivity of organic compounds, including unsaturated esters. DFT studies can predict the geometric and electronic properties of Ethyl hept-2-en-6-ynoate, providing a foundation for understanding its chemical behavior. For instance, DFT calculations can determine the electron density distribution, which highlights the electrophilic and nucleophilic centers within the molecule.
In a typical DFT study on an α,β-unsaturated ester, the calculated properties would include bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges. These parameters help in predicting the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbon-carbon double bond is an electron-rich region, making it susceptible to electrophilic addition, while the carbonyl carbon is an electrophilic site, prone to nucleophilic attack.
A hypothetical DFT analysis of this compound could yield the following data, illustrating the charge distribution and frontier molecular orbital energies, which are key indicators of reactivity.
| Atom/Orbital | Calculated Value | Implication for Reactivity |
| NBO Charge on C2 | -0.15 e | Nucleophilic character |
| NBO Charge on C3 | +0.05 e | Electrophilic character |
| NBO Charge on C1 (Carbonyl) | +0.60 e | Highly electrophilic center |
| HOMO Energy | -6.5 eV | Site of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Site of electron acceptance (electrophilicity) |
This table is generated based on typical values for similar unsaturated esters and serves as an illustrative example.
Furthermore, DFT calculations are crucial for mapping the reaction pathways of processes like cycloadditions, Michael additions, and reductions involving the enoate system. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, revealing the kinetic and thermodynamic feasibility of various reaction channels.
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.comnih.gov MEDT has been successfully applied to rationalize the experimental outcomes of various organic reactions. researchgate.net An MEDT analysis of this compound's reactions would involve a detailed examination of the changes in electron density along the reaction coordinate.
A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between the interacting molecules at the transition state. encyclopedia.pub This allows for the classification of reactions as non-polar, polar, or ionic. For example, in a Diels-Alder reaction involving this compound as the dienophile, a significant GEDT would indicate a polar mechanism, which is often associated with a lower activation energy. luisrdomingo.com
The topological analysis of the Electron Localization Function (ELF) is another critical component of MEDT. encyclopedia.pub This analysis provides a quantitative description of the bonding changes along a reaction pathway, allowing for a precise determination of when and how chemical bonds are formed and broken. For a reaction involving this compound, an ELF analysis could pinpoint the exact moment of C-C bond formation in a cycloaddition reaction.
Modeling of Stereoselectivity and Regioselectivity in Enynoate Reactions
The presence of multiple functional groups and stereocenters in the products of reactions involving this compound necessitates a detailed understanding of stereoselectivity and regioselectivity. Computational modeling provides a robust means to predict and rationalize the observed selectivities in these reactions.
For instance, in an aldol-type reaction, the stereochemistry of the product is determined by the geometry of the transition state. harvard.edu Computational models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, can be investigated using quantum chemical methods to predict whether the syn or anti diastereomer will be favored. msu.edu By calculating the relative energies of the competing diastereomeric transition states, a quantitative prediction of the diastereomeric excess can be obtained.
Similarly, for cycloaddition reactions, such as a [3+2] cycloaddition, both regioselectivity (the orientation of the reactants) and stereoselectivity (the facial selectivity) are critical. DFT calculations can be employed to explore the different possible approaches of the reactants, allowing for the identification of the lowest energy pathway and thus the major product isomer.
A hypothetical computational study on the diastereoselectivity of a Michael addition to this compound with a chiral nucleophile might yield the following results:
| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS-Re (attack from Re face) | 0.0 | 95:5 |
| TS-Si (attack from Si face) | 2.5 |
This table represents a hypothetical outcome to illustrate the predictive power of computational modeling in stereoselectivity.
Simulation of Reaction Pathways and Intermediates for this compound Transformations
The simulation of reaction pathways provides a dynamic view of a chemical transformation, going beyond the static picture of reactants, transition states, and products. Molecular dynamics (MD) simulations, often coupled with quantum mechanical calculations (QM/MM), can be used to explore the conformational landscape of reactants and intermediates and to identify the most favorable reaction pathways.
For a molecule like this compound, which has a flexible alkyl chain, conformational analysis is crucial. Different conformers may exhibit different reactivities, and MD simulations can help in identifying the most populated and reactive conformations in solution.
Applications of Ethyl Hept 2 En 6 Ynoate in Complex Molecular Synthesis and Scaffold Construction
Building Block for Polycyclic Aminobicyclo[4.3.0]nonane Scaffolds
One of the notable applications of Ethyl (2E)-hept-2-en-6-ynoate is in the synthesis of polycyclic aminobicyclo[4.3.0]nonane scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and pharmaceutical agents. The rigid, three-dimensional nature of these scaffolds makes them attractive frameworks for the development of novel therapeutics.
Research has demonstrated the successful use of Ethyl (2E)-hept-2-en-6-ynoate in a one-pot, multi-bond forming process to achieve a diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes. This process involves a sequence of catalytic reactions that efficiently build molecular complexity from a relatively simple starting material. The key steps in this synthetic route typically involve a palladium(II)-catalyzed Overman rearrangement, followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis, and culminating in a Diels-Alder reaction. The stereochemical outcome of the reaction sequence is often controlled, leading to the formation of a single diastereomer. This level of selectivity is crucial in the synthesis of chiral molecules for biological applications.
The general scheme for this transformation allows for the generation of a library of aminobicyclo[4.3.0]nonanes with significant molecular complexity, including the creation of up to four stereogenic centers in a controlled manner.
| Reaction Step | Catalyst/Reagent | Purpose |
| Overman Rearrangement | Palladium(II) catalyst | Rearrangement of an allylic alcohol precursor to an allylic amine derivative. |
| Ring-Closing Enyne Metathesis | Ruthenium(II) catalyst | Formation of a cyclic diene from the enynoate substrate. |
| Diels-Alder Reaction | Dienophile (e.g., N-phenyl maleimide) | Construction of the bicyclic core of the aminobicyclo[4.3.0]nonane scaffold. |
Precursors for Drug-Like Structures via Enynoate Chemistry
The enynoate functional group present in Ethyl hept-2-en-6-ynoate makes it a valuable precursor for the synthesis of drug-like molecules. The combination of an electron-deficient double bond, a terminal alkyne, and an ester moiety provides a platform for a wide range of chemical modifications. These modifications can be used to introduce various pharmacophoric features and to modulate the physicochemical properties of the resulting molecules, which is a key aspect of drug discovery and development.
The reactivity of the enynoate system allows for its participation in various cycloaddition reactions, conjugate additions, and cross-coupling reactions. These transformations can be employed to construct diverse heterocyclic and carbocyclic frameworks that are commonly found in medicinal chemistry. For instance, the alkyne can be functionalized through Sonogashira coupling to introduce aryl or heteroaryl groups, while the conjugated system can undergo Michael additions with various nucleophiles to introduce further diversity.
Role in the Synthesis of Natural Product Analogues
While specific examples of the direct use of this compound in the total synthesis of a named natural product analogue are not extensively documented in readily available literature, its structural motifs are present in various precursors used for such syntheses. The enynoate functionality is a key component in a number of complex natural products and their synthetic analogues. The ability to construct intricate molecular scaffolds from relatively simple building blocks like this compound is a cornerstone of modern synthetic organic chemistry.
The strategic placement of the double and triple bonds in this compound allows for its potential use in cascade reactions that can rapidly assemble the core structures of certain natural products. The principles of enynoate chemistry suggest its suitability for the synthesis of analogues of natural products containing polycyclic or highly functionalized acyclic systems.
Generation of Highly Substituted Organic Frameworks using Enynoate Derivatives
The chemical versatility of this compound and its derivatives extends to the generation of highly substituted and complex organic frameworks. The sequential and controlled functionalization of the different reactive sites within the molecule allows for the introduction of multiple substituents with a high degree of stereochemical control.
Catalysis in the Context of Ethyl Hept 2 En 6 Ynoate Chemistry
Homogeneous Catalysis in Enynoate Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions for enynoate transformations. acs.org Organometallic complexes of transition metals such as ruthenium, gold, and palladium are particularly effective in activating the π-systems of ethyl hept-2-en-6-ynoate.
One of the prominent reactions is the enyne metathesis , often catalyzed by ruthenium carbene complexes like the Grubbs catalysts. organic-chemistry.org In the context of this compound, an intramolecular ring-closing enyne metathesis (RCEYM) could lead to the formation of cyclic dienes, which are valuable building blocks in organic synthesis. The reaction proceeds through a metallacyclobutane intermediate, and the driving force is the formation of a thermodynamically stable conjugated diene system. wikipedia.org The choice of the ruthenium catalyst generation and the reaction conditions can influence the efficiency and stereoselectivity of the metathesis. organic-chemistry.orgnih.gov
Gold-catalyzed cycloisomerization represents another powerful tool for the transformation of enynoates. nih.govfrontiersin.org Cationic gold(I) complexes, often generated in situ from a gold precursor and a silver salt, are highly effective in activating the alkyne moiety of this compound towards nucleophilic attack by the alkene. nih.gov This can initiate a cascade of reactions, leading to the formation of complex carbocyclic or heterocyclic skeletons. The reaction pathway is highly dependent on the substitution pattern of the enynoate and the nature of the ligands on the gold catalyst. frontiersin.org
Palladium-catalyzed reactions are also central to enynoate chemistry. nih.gov For instance, palladium complexes can catalyze various cross-coupling reactions, allowing for the functionalization of either the alkene or the alkyne terminus of this compound. Furthermore, palladium catalysts are known to promote cyclization reactions of enynes, which may proceed through different mechanisms than those observed with gold or ruthenium catalysts. organic-chemistry.org
The following table provides representative examples of homogeneous catalytic transformations applicable to enynoate systems, analogous to this compound.
| Catalytic System | Reaction Type | Potential Product from this compound | Typical Conditions |
|---|---|---|---|
| Grubbs-II Catalyst (Ruthenium) | Ring-Closing Enyne Metathesis | Cyclic diene | DCM, reflux |
| [Au(IPr)]Cl / AgSbF6 (Gold) | Cycloisomerization | Bicyclic compounds | DCE, 25-80 °C |
| Pd(PPh3)4 (Palladium) | Cross-Coupling | Functionalized enyne or diene | Toluene, base, 80-110 °C |
Heterogeneous Catalysis in Related Organic Transformations
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. nih.gov While less common for the fine-chemical transformations of complex enynoates compared to homogeneous systems, heterogeneous catalysis is a burgeoning field for such reactions.
The development of supported metal nanoparticle catalysts is a key area of research. For instance, gold nanoparticles supported on various materials like cellulose (B213188) or metal oxides have shown catalytic activity in cycloisomerization reactions of alkynoic acids and related compounds. nih.gov These catalysts can offer different selectivity compared to their homogeneous counterparts and can be reused multiple times, enhancing the sustainability of the process. nih.govnih.gov For a substrate like this compound, a supported gold catalyst could potentially facilitate its cyclization in a continuous flow system. nih.gov The activity and selectivity of these nanocatalysts are highly dependent on the particle size, the nature of the support, and the method of preparation. nih.gov
The general mechanism in heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, reaction at the active sites, and subsequent desorption of the products. nih.gov The design of the catalyst support and the active metal sites is crucial for achieving high efficiency and selectivity.
Below is a table summarizing potential heterogeneous catalytic applications for enynoate transformations.
| Catalyst | Support | Reaction Type | Potential Advantages |
|---|---|---|---|
| Gold Nanoparticles | Cellulose, TiO2, Al2O3 | Cycloisomerization, Hydration | Recyclability, potential for flow chemistry |
| Palladium on Carbon | Activated Carbon | Hydrogenation, Cross-Coupling | Ease of separation, industrial scalability |
| Supported Ruthenium | Silica, Alumina | Metathesis | Improved catalyst stability and reuse |
Role of Specific Catalysts and Ligands in this compound Reactions
The outcome of a catalytic reaction on a molecule with multiple reactive sites like this compound is critically dependent on the choice of the metal center and the surrounding ligands. Ligands can modulate the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity. enscm.fr
In ruthenium-catalyzed enyne metathesis , the nature of the N-heterocyclic carbene (NHC) ligand in Grubbs-type catalysts plays a significant role. For example, second-generation Grubbs catalysts, which contain a saturated NHC ligand, generally exhibit higher activity compared to the first-generation catalysts with phosphine (B1218219) ligands. organic-chemistry.org This can be crucial for achieving efficient cyclization of less reactive enynoate substrates.
For gold-catalyzed transformations , the choice of ligand can influence the reaction pathway. Simple phosphine ligands like triphenylphosphine (B44618) (PPh3) are commonly used, but more sterically demanding or electron-rich ligands can lead to different reactivity profiles and selectivities. nih.govfrontiersin.org The counter-ion associated with the cationic gold catalyst can also play a significant role.
In palladium-catalyzed reactions , a vast array of phosphine and NHC ligands are available, allowing for fine-tuning of the catalyst's properties. For example, in cross-coupling reactions, bulky and electron-rich ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle. enscm.fr Chiral ligands can be employed to induce enantioselectivity in certain transformations.
The following table illustrates the influence of different catalysts and ligands on the potential transformations of enynoates.
| Metal | Catalyst/Precursor | Ligand | Anticipated Selective Transformation of this compound |
|---|---|---|---|
| Ruthenium | Grubbs-II | IMesH2 (saturated NHC) | Efficient ring-closing enyne metathesis |
| Gold | AuCl(PPh3) | Triphenylphosphine | Cycloisomerization via alkyne activation |
| Gold | AuCl(IPr) | IPr (N-heterocyclic carbene) | Potentially altered selectivity in cycloisomerization |
| Palladium | Pd2(dba)3 | t-Bu3P (Bulky phosphine) | Cross-coupling at the alkyne terminus |
Catalyst Design and Optimization for Selective Reactions
The presence of both an α,β-unsaturated ester and a terminal alkyne in this compound presents a significant challenge for selective catalysis. Catalyst design and optimization are therefore crucial to control which functional group reacts (chemoselectivity), at which position (regioselectivity), and in which spatial orientation (stereoselectivity).
Chemoselectivity can be achieved by choosing a catalyst that preferentially interacts with one of the functional groups. For example, gold catalysts are known for their high affinity for alkynes (alkynophilicity), which would favor reactions at the terminal alkyne of this compound. nih.govfrontiersin.org In contrast, certain palladium catalysts might be designed to favor reactions at the electron-deficient alkene.
Regioselectivity is important in reactions where multiple isomers can be formed. In enyne metathesis, for instance, the regioselectivity of the initial interaction of the ruthenium carbene with the enyne can determine the structure of the final product. organic-chemistry.org The steric and electronic properties of the ligands can be tuned to direct this interaction.
Stereoselectivity , particularly enantioselectivity, is a key goal in modern organic synthesis. This is typically achieved by using chiral ligands that create a chiral environment around the metal center. This chiral environment can then differentiate between enantiotopic faces of the substrate or prochiral intermediates, leading to the preferential formation of one enantiomer of the product. The design of effective chiral ligands is a highly active area of research.
The optimization of reaction conditions, such as temperature, solvent, and concentration, is also a critical aspect of achieving high selectivity. These parameters can influence the relative rates of competing reaction pathways and the stability of catalytic intermediates.
The table below outlines some strategies for catalyst design and optimization for selective transformations of enynoate substrates.
| Selectivity Goal | Design/Optimization Strategy | Example Application for this compound |
|---|---|---|
| Chemoselectivity | Use of highly alkynophilic catalysts (e.g., Au(I)) | Selective cyclization involving the alkyne moiety |
| Regioselectivity | Tuning of ligand sterics and electronics | Controlling the outcome of enyne metathesis |
| Enantioselectivity | Employment of chiral ligands | Asymmetric cyclization or addition reactions |
| Reaction Efficiency | Optimization of temperature, solvent, and catalyst loading | Maximizing the yield of the desired product |
Advanced Derivatives and Structural Analogues of Ethyl Hept 2 En 6 Ynoate
Silylated Ethyl hept-2-en-6-ynoate Derivatives
The introduction of a silyl (B83357) group onto the terminal alkyne of this compound is a common strategy to enhance its stability, modify its reactivity, and facilitate its use in various coupling reactions. The most frequently employed silyl groups in this context are trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS).
The synthesis of these silylated derivatives typically involves the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching the resulting acetylide with a silyl halide (e.g., trimethylsilyl chloride or tert-butyldimethylsilyl chloride). orgsyn.org Alternatively, direct electrophilic silylation methods using aminosilanes in the presence of zinc halides offer a milder approach that tolerates a wider range of functional groups. organic-chemistry.org Metal-free catalytic C-silylation protocols using a carboxylate catalyst and silylamides as the silyl source have also been developed, providing an environmentally benign option. acs.org
The choice between TMS and TBDMS groups is often dictated by the desired properties of the resulting derivative. The TMS group is relatively small and can be readily removed under mild conditions, making it an excellent protecting group during multi-step syntheses. The bulkier TBDMS group offers greater steric hindrance and is more robust, providing enhanced stability during more demanding reaction conditions.
The presence of the silyl group modifies the reactivity of the alkyne. For instance, silylated alkynes can participate in specific cross-coupling reactions and cycloadditions. chemistryviews.orggelest.com The silyl group can also influence the regioselectivity of additions to the triple bond. gelest.com
Table 1: Common Silylating Agents for Terminal Alkynes
| Silylating Agent | Common Abbreviation | Key Features |
| Trimethylsilyl chloride | TMSCl | Readily available, forms a readily cleavable silyl ether. |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Forms a more stable silyl ether, resistant to a wider range of reaction conditions. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A neutral silylating agent, often used in metal-free catalytic systems. acs.org |
Aryl-Substituted Enynoates and Their Synthetic Utility
The introduction of an aryl substituent at the terminal alkyne position of this compound significantly expands its synthetic potential. This modification is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck couplings.
In a Sonogashira coupling, the terminal alkyne of this compound is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly efficient for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, leading to the direct formation of aryl-substituted enynoates. gelest.com
The Heck reaction provides an alternative route, where an aryl halide is coupled with the alkene moiety of a suitable precursor. youtube.comorganic-chemistry.orgmdpi.com While not a direct arylation of the alkyne, it represents a powerful method for constructing related aryl-substituted enone systems. Reductive Heck reactions have also been developed to forge alkyl-aryl linkages from alkenes. nih.gov
Aryl-substituted enynoates are valuable intermediates in organic synthesis. The extended π-system resulting from the conjugation of the aryl group with the enynoate backbone imparts unique electronic and photophysical properties. These compounds can serve as precursors to complex polycyclic and heterocyclic systems through various transformations, including cycloaddition reactions. For instance, they can participate as dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively, to construct highly functionalized ring systems. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Arylation
| Reaction Name | Key Reagents | Bond Formed |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base, Aryl halide | C(sp)-C(sp²) |
| Heck Coupling | Palladium catalyst, Base, Aryl halide | C(sp²)-C(sp²) |
Related Hepta-dienoates and Hepta-ynoates
Structural analogues of this compound, such as the corresponding hepta-dienoates and hepta-ynoates, represent important classes of compounds with distinct reactivity profiles.
Ethyl hepta-2,6-dienoates can be synthesized from this compound through selective reduction of the alkyne moiety. The stereochemical outcome of the reduction is crucial and can be controlled by the choice of reagents. For example, reduction with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically affords the corresponding (Z)-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) generally yield the (E)-alkene. These conjugated dienoates are valuable substrates in Diels-Alder reactions, acting as dienes to form six-membered rings.
Ethyl hepta-2,6-diynoates are another class of related compounds, characterized by the presence of two triple bonds. Their synthesis often involves the coupling of smaller alkyne-containing fragments. For instance, a Cadiot-Chodkiewicz coupling between a terminal alkyne and a 1-haloalkyne can be employed to construct the diyne system. These highly unsaturated molecules are precursors to conjugated polymers and can undergo various cycloaddition and polymerization reactions.
Functionalized Alkyne and Alkene Building Blocks as Related Substrates
The synthesis of a wide range of structural analogues of this compound can be achieved by employing functionalized alkyne and alkene building blocks. These building blocks introduce diverse functional groups and structural motifs, allowing for the systematic modification of the parent compound's properties.
Functionalized Alkyne Building Blocks: A vast array of terminal alkynes bearing various functional groups (e.g., hydroxyl, amino, halo, carbonyl) are commercially available or can be readily synthesized. enamine.net These can be used in coupling reactions to introduce functionality at the terminus of the enynoate chain. For example, coupling with a propargyl alcohol derivative would introduce a hydroxyl group, providing a handle for further transformations.
Functionalized Alkene Building Blocks: Similarly, a wide variety of functionalized alkenes can serve as precursors for the synthesis of enynoate analogues. researchgate.netnih.gov Alkene metathesis is a particularly powerful tool for the synthesis of substituted alkenes. researchgate.netnih.govsigmaaldrich.comorganic-chemistry.orglibretexts.org Cross-metathesis reactions can be used to join two different alkene fragments, providing a convergent and flexible approach to complex olefinic structures. The resulting functionalized alkenes can then be elaborated into the desired enynoate analogues. For instance, a functionalized terminal alkene could be coupled with a propiolate derivative to construct the enynoate core.
The use of these building blocks in a modular fashion allows for the creation of a library of this compound analogues with diverse functionalities and substitution patterns, enabling the exploration of their chemical and biological properties.
Emerging Research Frontiers and Future Prospects for Ethyl Hept 2 En 6 Ynoate
Novel Reaction Development for Enynoates
The reactivity of the enynoate scaffold, characteristic of Ethyl hept-2-en-6-ynoate, is a fertile ground for the development of new chemical transformations, particularly in the realm of organometallic catalysis. Research into 1,6-enynes, a class of compounds structurally related to this compound, has revealed a variety of complex cyclization and cycloaddition reactions. researchgate.net These transformations are often facilitated by transition metals such as gold, platinum, iridium, rhodium, and palladium, which can activate the molecule's unsaturated bonds in unique ways. researchgate.netipcm.fr
One notable area of development is the catalyzed cycloaddition of enynoates. For instance, research has demonstrated the tricyclohexylphosphine-catalyzed [3 + 2] cycloaddition reaction between enynoates and acs.orgfullerene. researchgate.net This process involves the initial addition of the phosphine (B1218219) catalyst to the enynoate, creating a 1,3-dipole intermediate that subsequently reacts with the fullerene cage to form highly functionalized cyclopentenofullerenes. researchgate.net Such reactions open pathways to novel carbon-rich materials.
Furthermore, gold and platinum catalysis have been extensively used to orchestrate complex cascade reactions starting from polyunsaturated precursors like enynes. ipcm.fr These catalysts can promote cycloisomerization reactions, transforming linear enynoates into intricate cyclic and bicyclic structures, which are valuable scaffolds in medicinal and materials chemistry. researchgate.netipcm.fr
| Catalyst/Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Tricyclohexylphosphine | [3 + 2] Cycloaddition with C60 | Cyclopentenofullerenes | researchgate.net |
| Gold (Au) Complexes | Cycloisomerization / Cascade Reactions | Complex Cyclic Scaffolds | ipcm.fr |
| Iridium (Ir) Complexes | Carbocyclization of 1,6-enynes | Enantioenriched Bicyclo[4.1.0]hept-2-enes | ipcm.fr |
| Palladium (Pd) Catalysts | Enantioselective Cyclization | Chiral γ-lactams | researchgate.net |
Sustainable Synthesis Approaches for Unsaturated Esters
The synthesis of unsaturated esters, including this compound, is increasingly guided by the principles of green chemistry. Researchers are actively seeking methods that reduce waste, avoid harsh reagents, and utilize renewable resources and energy-efficient conditions.
One sustainable strategy involves the selective hydrogenation of functionalities within a molecule. For example, ruthenium catalysts have been employed for the selective hydrogenation of an ester or aldehyde group while leaving a carbon-carbon double bond intact, operating under mild conditions as low as 40°C and 5 bar of H₂. organic-chemistry.org This approach is valuable for synthesizing unsaturated alcohols from unsaturated esters with high selectivity.
Another green approach focuses on replacing stoichiometric reagents with catalytic systems. The dehydration of β-hydroxy esters to yield α,β-unsaturated esters can be achieved using a combination of cerium(III) chloride heptahydrate and sodium iodide, which are inexpensive and environmentally friendlier reagents. researchgate.net Similarly, the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, has been adapted using solid basic catalysts like zeolites. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification. rsc.org
Furthermore, the use of environmentally benign oxidants is a key area of research. The oxyfunctionalization of unsaturated fatty acid esters has been demonstrated using molecular oxygen as the sole oxidizing agent, avoiding the need for co-catalysts or harsh chemical oxidants. researchgate.net
| Methodology | Key Features | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Selective Hydrogenation | Mild conditions (low temp/pressure), high selectivity for C=O vs. C=C bonds. | Ruthenium (Ru) Complexes | organic-chemistry.org |
| Catalytic Dehydration | Use of cheap, low-toxicity reagents. | CeCl3·7H2O / NaI | researchgate.net |
| Heterogeneous Catalysis | Reusable catalyst, easy product separation, reduced waste. | Cs-exchanged Zeolites (for Knoevenagel condensation) | rsc.org |
| Benign Oxidation | Use of O2 as the primary oxidant, avoiding harsh chemicals. | Wacker-type oxidation (co-catalyst-free) | researchgate.net |
Applications in Advanced Materials Science
The distinct chemical functionalities within this compound make it and related enynoates promising candidates for the synthesis of advanced materials. The ability to undergo specific cycloaddition reactions allows for the creation of novel molecular architectures with unique properties.
A significant application lies in the field of organic electronics. As previously mentioned, cyclopentenofullerenes synthesized from the reaction of enynoates with acs.orgfullerene have been investigated as n-type materials for organic photovoltaic devices. researchgate.net When blended with a donor polymer like P3HT in the active layer of a solar cell, these fullerene derivatives have demonstrated notable power conversion efficiencies, highlighting the potential of enynoate-derived structures in renewable energy technologies. researchgate.net
The "ene" and "yne" components also open possibilities in polymer chemistry. The thiol-ene "click" reaction, a highly efficient and selective radical-mediated process, is widely used for polymer synthesis and modification. mdpi.com The alkene moiety in this compound could be readily functionalized using this reaction to attach the molecule to polymer backbones or to create cross-linked networks, imparting specific properties to the resulting material. The development of functional polymers through methods like the Kabachnik-Fields reaction also points to potential pathways where aminophosphonate groups could be incorporated to create materials with flame-retardant or metal-chelating properties. nih.gov
Interdisciplinary Research with Related Chemical Disciplines
The future development and application of this compound are intrinsically linked to interdisciplinary collaboration. Progress in this area relies on the convergence of expertise from organometallic chemistry, polymer science, and sustainable chemistry.
Organometallic Chemistry: The design and synthesis of new transition metal catalysts are crucial for unlocking novel reactivity. yale.eduresearchgate.net Understanding the mechanisms of catalytic cycles allows for the rational design of catalysts that can control the stereochemistry and regioselectivity of reactions involving enynoates, leading to the efficient synthesis of complex molecules. chemrevlett.com The use of organometallic nanoparticles also presents a frontier for sustainable catalysis. nih.gov
Polymer and Green Chemistry: Collaboration with polymer chemists is essential for integrating enynoate-derived building blocks into functional materials like hydrogels, flame retardants, or advanced coatings. nih.gov The principles of green chemistry guide the development of these new materials and the processes to create them. For example, enzyme-catalyzed reactions offer a highly selective and environmentally friendly alternative for polymer functionalization, which could be applied to molecules containing ester functionalities like this compound. This synergy ensures that the synthesis and application of new materials are both innovative and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
